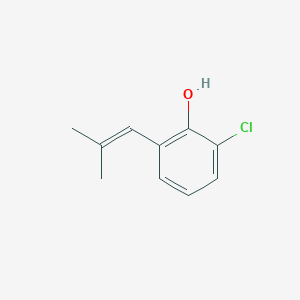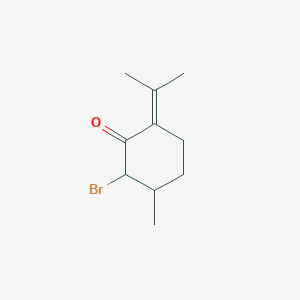
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is an organic compound with the molecular formula C10H15BrO. This compound is characterized by a bromine atom, a methyl group, and a propan-2-ylidene group attached to a cyclohexanone ring. It is a versatile compound with various applications in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-6-propan-2-ylidenecyclohexan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction conditions often include solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 3-methyl-6-propan-2-ylidenecyclohexan-1-ol or corresponding amines.
Reduction: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanol.
Oxidation: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can lead to the formation of different products with varying biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methylcyclohexanone: Lacks the propan-2-ylidene group, making it less sterically hindered.
3-Methyl-6-propan-2-ylidenecyclohexan-1-one: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-3-methyl-6-isopropylidenecyclohexan-1-one: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is unique due to the presence of both a bromine atom and a propan-2-ylidene group on the cyclohexanone ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
58898-36-5 |
|---|---|
Molekularformel |
C10H15BrO |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
2-bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H15BrO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
FCXSMKHHONDQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C(C)C)C(=O)C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


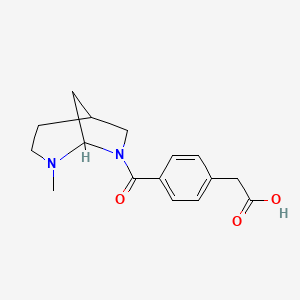
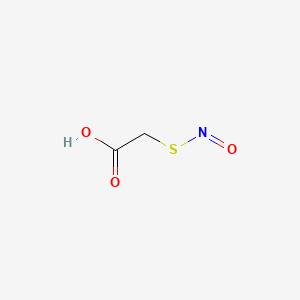



![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
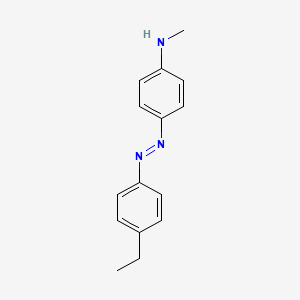
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
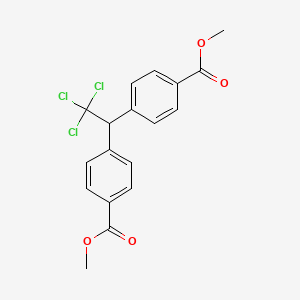
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)

